molecular formula C8H12N2 B1295049 Benzenemethanamine, 4-amino-N-methyl- CAS No. 38020-69-8

Benzenemethanamine, 4-amino-N-methyl-

Cat. No.: B1295049
CAS No.: 38020-69-8
M. Wt: 136.19 g/mol
InChI Key: FTAMTADBFJSWRE-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-amino-N-methyl- is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, 4-amino-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenemethanamine, 4-amino-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 4-amino-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-((Methylamino)methyl)aniline, also known as Benzenemethanamine, 4-amino-N-methyl-, is a chemical compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups . These groups are transferred from boron to palladium, a key step in the SM coupling reaction .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that similar compounds, such as aniline and its dimethyl derivatives, have rapid elimination rates . This suggests that 4-((Methylamino)methyl)aniline may also have a rapid metabolic elimination rate, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds.

Action Environment

The action of 4-((Methylamino)methyl)aniline can be influenced by various environmental factors. For instance, the compound is used as a non-traditional antiknock agent in gasoline to increase the octane number . The concentration of the compound in the gasoline can influence its efficacy and stability .

Properties

IUPAC Name

4-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAMTADBFJSWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068060
Record name Benzenemethanamine, 4-amino-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38020-69-8
Record name 4-Amino-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38020-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-amino-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-amino-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 4-amino-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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